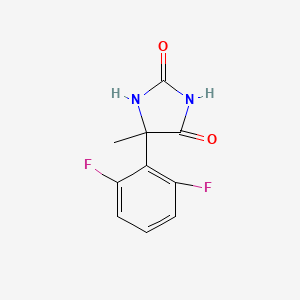
5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various biologically active compounds. The substitution of the imidazolidine ring with fluorophenyl and methyl groups may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives typically involves the cyclization of urea derivatives with appropriate dicarbonyl compounds. For instance, the synthesis of related compounds has been described where cyclization of N-[(5,5-diphenyl)-4-oxo-2-imidazolidinyl]glycine yielded different products depending on the method used . Although the specific synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic strategies could be employed with suitable fluorinated and methylated starting materials.
Molecular Structure Analysis
Quantum mechanical calculations, such as those performed using the DFT method with a 6-311++G(d,p) basis set, can provide insights into the structural, vibrational, and electronic properties of imidazolidine-2,4-dione derivatives . The molecular structure is likely to be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methyl group, which can affect the molecule's reactivity and stability.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives exhibit a range of chemical reactivities. For example, reactions with Grignard reagents have been shown to yield 1,2-addition products, indicating that these compounds do not react like normal unsaturated carbonyl compounds . The presence of fluorine atoms could further influence the reactivity, potentially making the compound more susceptible to nucleophilic attack due to the increased electrophilicity of the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives can be studied using spectroscopic methods and computational approaches. For instance, FT-IR and FT-Raman spectra can be compared with calculated spectra to assign wavenumbers based on potential energy distribution . The presence of fluorine atoms is likely to affect the vibrational modes of the compound. Additionally, the molecular electrostatic potential maps and thermodynamical properties can be calculated to understand the compound's behavior in different environments .
Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including imidazolidine-2,4-dione, are recognized as valuable scaffolds in medicinal chemistry. Medications like phenytoin, Nitrofurantoin, and Enzalutamide highlight the importance of hydantoin in drug discovery due to their biological and pharmacological activities in therapeutic and agrochemical applications. Hydantoins also play a significant role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is discussed as an efficient method for hydantoin synthesis, indicating its importance in creating new organic compounds for potential therapeutics (Shaikh et al., 2023).
Rhodanine-based Compounds
Rhodanine-based compounds, sharing structural similarities with thiazolidine derivatives, have been investigated for their biological activities. Despite their potential in drug discovery, these compounds have been identified as pan assay interference compounds (PAINS) and frequent hitters in screening campaigns, indicating a need for careful consideration in their medicinal applications. The review discusses the synthesis, biological activities, and mechanisms of non-specific target modulation by rhodanine-based compounds (Tomašič & Mašič, 2012).
Fluorinated Pyrimidines in Cancer Treatment
Fluorine chemistry advancements have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer. This review covers methods for 5-Fluorouracil (5-FU) synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and recent insights into how FPs perturb nucleic acid structure and dynamics. New roles for RNA- and DNA-modifying enzymes inhibited by 5-FU substitution are discussed, highlighting the evolving understanding of FP mechanisms in cancer treatment (Gmeiner, 2020).
properties
IUPAC Name |
5-(2,6-difluorophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWKJADHBGWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
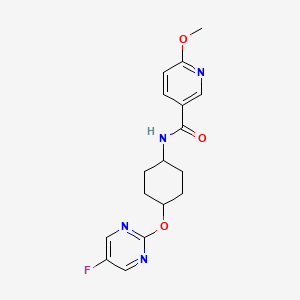
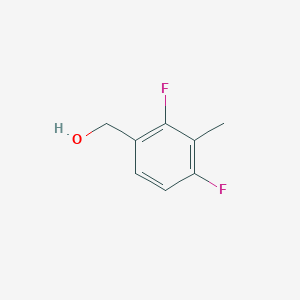
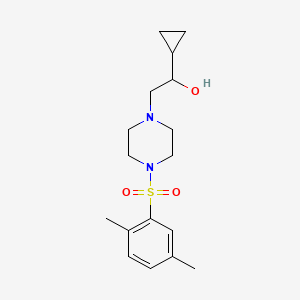
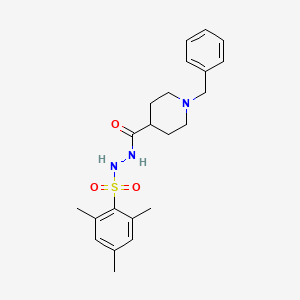
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)
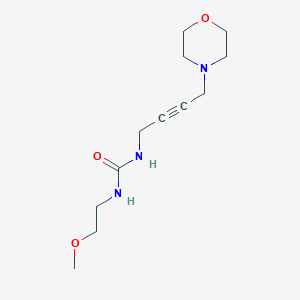
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)